molecular formula C21H20N6O2S B2864027 N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886934-49-2

N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2864027
CAS RN: 886934-49-2
M. Wt: 420.49
InChI Key: TVBDSKZSXYKYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds with structures similar to the one you mentioned have been explored for their anticancer effects. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown remarkable anticancer effects due to their ability to inhibit PI3Ks and mTOR, key enzymes involved in cancer cell proliferation. These compounds, after modification to include alkylurea or 2-(dialkylamino)ethylurea moieties, retained antiproliferative activity against human cancer cell lines while reducing acute oral toxicity. Such modifications suggest potential pathways for developing effective anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).

Antimicrobial Activities

Another area of research involves the antimicrobial properties of acetamide derivatives, which have been synthesized and tested for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities. The synthesis of compounds containing the 1,2,4-triazole ring system, similar to the chemical structure you're interested in, has attracted attention due to its wide range of pharmaceutical activities. These activities include anti-inflammatory, analgesic, and antimicrobial effects, highlighting the potential of such compounds in developing new antimicrobial agents (B. MahyavanshiJyotindra et al., 2011).

Synthesis of β-lactam Antibiotics

Additionally, research has been conducted on the synthesis of key intermediates for β-lactam antibiotics, showcasing the relevance of similar compounds in antibiotic development. The synthesis process involves key steps that lead to the creation of β-lactam antibiotics, crucial for combating bacterial infections (G. Cainelli et al., 1998).

Antioxidant Activity

Compounds similar to N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have also been explored for their antioxidant properties. Coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity in vitro. This research indicates the potential of these compounds in developing treatments or supplements aimed at combating oxidative stress-related diseases (K. Chkirate et al., 2019).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-2-29-17-10-8-16(9-11-17)23-19(28)15-30-21-25-24-20(18-7-3-4-12-22-18)27(21)26-13-5-6-14-26/h3-14H,2,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBDSKZSXYKYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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